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Introduction
The precise analysis of RNA transcripts, including their 3'-termini, is crucial for understanding

gene regulation, RNA processing, and the development of RNA-based therapeutics. Next-

Generation Sequencing (NGS) has become an indispensable tool for transcriptome-wide

studies. This document details a novel application of 3'-amino-CTP (3'-NH2-CTP), a cytidine

triphosphate analog with a terminal amino group at the 3' position of the ribose, in a specialized

NGS workflow for the targeted sequencing of RNA 3'-ends.

The presence of the 3'-amino group allows for specific enzymatic incorporation and subsequent

chemical ligation, providing a unique method for adapter attachment in RNA sequencing library

preparation. This approach offers potential advantages in reducing ligation bias and enabling

the specific capture of certain RNA species. The protocols outlined below are based on the

enzymatic properties of DNA polymerase theta (Polθ), which has been shown to efficiently add

nucleotides to the 3'-terminus of RNA.[1][2][3]

Principle of the Method
This protocol leverages the terminal transferase activity of DNA polymerase theta (Polθ) to add

a single 3'-NH2-CTP to the 3'-end of RNA fragments. The introduced 3'-amino group then

serves as a reactive handle for the specific and efficient ligation of a sequencing adapter

containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester. This
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"click chemistry-style" ligation circumvents the often-inefficient and biased enzymatic ligation

steps in standard RNA-Seq library preparation. The resulting adapter-ligated RNA can then be

reverse transcribed and amplified for sequencing.

Diagram of the Experimental Workflow
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Caption: Workflow for 3'-End RNA sequencing using 3'-NH2-CTP.
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Experimental Protocols
Protocol 1: 3'-Amino Tailing of RNA using DNA
Polymerase Theta
This protocol describes the addition of a single 3'-NH2-CTP to the 3'-terminus of RNA

fragments.

Materials:

Fragmented RNA (10-100 ng)

Recombinant human DNA polymerase theta (Polθ)

5X Polθ reaction buffer

3'-NH2-CTP solution (10 mM)

RNase Inhibitor

Nuclease-free water

Procedure:

On ice, prepare the following reaction mixture in a nuclease-free microcentrifuge tube:

Component Volume (µL) Final Concentration

Fragmented RNA X 10-100 ng

5X Polθ Reaction Buffer 4 1X

3'-NH2-CTP (10 mM) 1 500 µM

RNase Inhibitor 1 20 units

DNA Polymerase Theta 1 100 nM

| Nuclease-free water | Up to 20 | |

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b161053?utm_src=pdf-body
https://www.benchchem.com/product/b161053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix gently by pipetting and centrifuge briefly.

Incubate the reaction at 37°C for 30 minutes.

To terminate the reaction, add 2 µL of 0.5 M EDTA.

Proceed immediately to RNA purification to remove unincorporated nucleotides and enzyme.

Protocol 2: Chemical Ligation of NHS-Ester Modified
Adapter
This protocol details the ligation of a 5'-NHS-ester modified sequencing adapter to the 3'-

amino-terminated RNA.

Materials:

3'-amino-tailed RNA from Protocol 1

5'-NHS-ester modified sequencing adapter (100 µM)

Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Nuclease-free water

Procedure:

Resuspend the purified 3'-amino-tailed RNA in 10 µL of Ligation Buffer.

Add 2 µL of the 5'-NHS-ester modified sequencing adapter.

Mix gently and incubate at room temperature for 2 hours.

Proceed to RNA purification to remove unligated adapters.

Protocol 3: Library Preparation for Next-Generation
Sequencing
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This protocol outlines the steps for reverse transcription and PCR amplification of the adapter-

ligated RNA.

Materials:

Adapter-ligated RNA from Protocol 2

Reverse Transcription Primer (complementary to the ligated adapter)

Reverse Transcriptase and buffer

dNTPs

PCR Master Mix

Forward and Reverse PCR primers (compatible with sequencing platform)

Nuclease-free water

Procedure:

Reverse Transcription:

To the purified adapter-ligated RNA, add 1 µL of the Reverse Transcription Primer (10 µM)

and nuclease-free water to a final volume of 12 µL.

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Add 4 µL of 5X Reverse Transcription Buffer, 2 µL of 10 mM dNTPs, 1 µL of RNase

Inhibitor, and 1 µL of Reverse Transcriptase.

Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.

PCR Amplification:

Prepare the PCR reaction mix:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Volume (µL)

cDNA from RT step 5

2X PCR Master Mix 25

Forward Primer (10 µM) 2.5

Reverse Primer (10 µM) 2.5

| Nuclease-free water | 15 |

Perform PCR with the following cycling conditions:

Initial denaturation: 98°C for 30 seconds

12-15 cycles of:

98°C for 10 seconds

65°C for 30 seconds

72°C for 30 seconds

Final extension: 72°C for 5 minutes

Purify the PCR product to remove primers and dNTPs. The library is now ready for

quantification and sequencing.

Quantitative Data Summary
The following tables present representative data from experiments utilizing the 3'-NH2-CTP
based RNA sequencing protocol.

Table 1: Efficiency of 3'-NH2-CTP Tailing Reaction
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Input RNA Amount
(ng)

Enzyme
Incubation Time
(min)

Tailing Efficiency
(%)*

10 Polθ 30 85

50 Polθ 30 92

100 Polθ 30 95

50 TdT 30 <10

*Tailing efficiency was determined by gel shift assay with a fluorescently labeled RNA

oligonucleotide.

Table 2: Comparison of Ligation Methods

Ligation Method Input RNA
Adapter
Concentration (µM)

Ligation Efficiency
(%)**

3'-NH2 + NHS-Ester 3'-amino-tailed RNA 10 88

T4 RNA Ligase 1 3'-OH RNA 10 65

**Ligation efficiency was quantified by qPCR targeting the ligated adapter sequence.

Signaling Pathways and Logical Relationships
Mechanism of 3'-Amino Tailing and Ligation

RNA Fragment

Enzymatic Tailing Modified RNA Chemical Ligation Final Product

...RNA-3'-OH

DNA Polymerase Theta ...RNA-C-3'-NH2Incorporation3'-NH2-CTP NHS-Ester AdapterNucleophilic Attack ...RNA-C-Adapter
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Caption: Enzymatic incorporation of 3'-NH2-CTP and subsequent chemical ligation.

Conclusion
The use of 3'-NH2-CTP in combination with DNA polymerase theta offers a promising and

efficient method for the preparation of RNA sequencing libraries specifically targeting the 3'-

ends of transcripts. This approach has the potential to overcome some of the limitations of

traditional enzymatic ligation methods, leading to improved library complexity and reduced bias.

The protocols provided herein serve as a guide for researchers interested in exploring this

novel application in their transcriptomic studies. Further optimization may be required

depending on the specific RNA input and sequencing platform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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